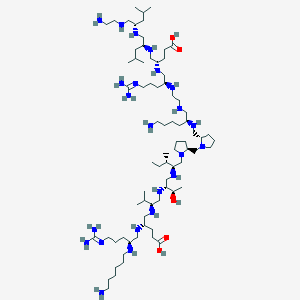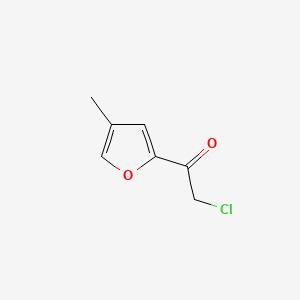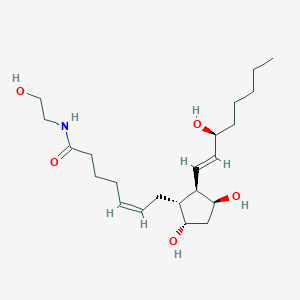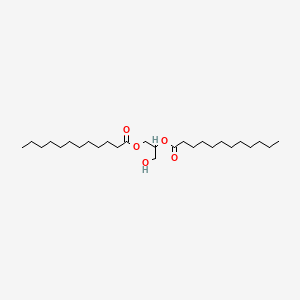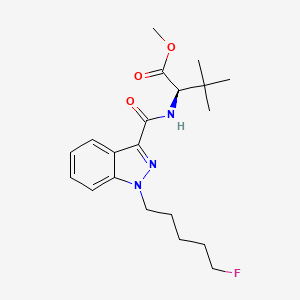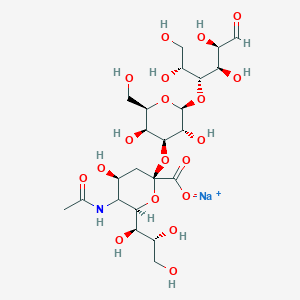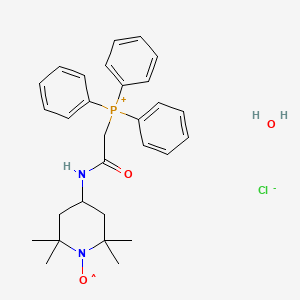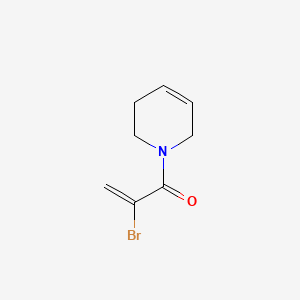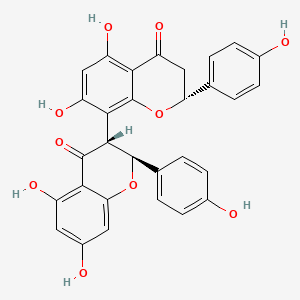
Neuromedin U-25 (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuromedin U-25 (human) (NMU) is an endogenous neuropeptide with multiple biological effects . It was first discovered in extracts of the porcine spinal cord . It is involved in various physiological functions, including uterine contraction induction, involvement in metabolic regulation, pain perception, and smooth muscle contraction .
Molecular Structure Analysis
Neuromedin U-25 (human) is a 25-amino-acid endogenous peptide . Its molecular formula is C141H203N41O38 and it has a molecular weight of 3080.37 . The peptide is widely conserved between organisms, with emphasis on the amidated C-terminal pentapeptide (-Phe-Arg-Pro-Arg-Asn-NH2) .
Physical And Chemical Properties Analysis
Neuromedin U-25 (human) is a white amorphous powder . It is soluble in water . The peptide is stable under desiccating conditions and can be stored for up to 12 months .
Wissenschaftliche Forschungsanwendungen
Neuroimmunology
Neuromedin U-25 plays a significant role in neuroimmunology, particularly in the modulation of immune cells. It is highly expressed in antigen-presenting cells like dendritic cells and monocytes, as well as in B cells . This expression suggests its involvement in the immune response, potentially influencing the development of vaccines or treatments for autoimmune diseases.
Metabolic Disorders
The peptide has been identified as a key molecule in metabolic disorders, especially obesity . It regulates feeding behavior, energy expenditure, and insulin secretion, which are crucial factors in the pathophysiology of obesity. Understanding its mechanisms can lead to new therapeutic approaches for weight management and diabetes.
Cancer Research
Research has shown that Neuromedin U-25 is involved in cancer progression and metastasis. It could be used to develop biomarkers for cancer diagnosis or as a target for novel anti-cancer therapies .
Inflammation and Immune Response
Lastly, Neuromedin U-25 is associated with inflammation and the immune response. It has been linked to conditions like asthma and allergies, providing a pathway for research into anti-inflammatory drugs .
Wirkmechanismus
Target of Action
Neuromedin U-25 (human) primarily targets the Neuromedin U receptors, specifically NMU1 receptor and NMU2 receptor . These receptors are G-protein-coupled receptors . NMU1 receptor is expressed predominantly at the periphery, while NMU2 receptor is found in the central nervous system .
Mode of Action
Neuromedin U-25 (human) acts as an agonist for both NMU1 and NMU2 receptors . It binds to these receptors and activates them, leading to intracellular signal transduction via calcium mobilization, phosphoinositide signaling, and the inhibition of cAMP production .
Biochemical Pathways
The activation of NMU receptors by Neuromedin U-25 (human) affects several biochemical pathways. It plays a role in the regulation of the hypothalamo–pituitary–adrenal (HPA) axis function . It also influences feeding behavior, energy expenditure, stress responses, circadian rhythmicity, and inflammation .
Pharmacokinetics
It is known that neuromedin u-25 (human) is the sole product of a precursor gene (nmu, p48645) showing a broad tissue distribution, but which is expressed at highest levels in the upper gastrointestinal tract, central nervous system, bone marrow, and fetal liver .
Result of Action
Neuromedin U-25 (human) has multiple biological effects. It inhibits glucose-stimulated insulin secretion, which leads to early-onset obesity . It also serves as a vasoconstrictor in human vascular beds . Additionally, it has been associated with uterine contraction induction, involvement in metabolic regulation, pain perception, and smooth muscle contraction .
Action Environment
The action of Neuromedin U-25 (human) can be influenced by various environmental factors. For instance, it has been found that Neuromedin U-25 (human) precursor mRNA was upregulated in the left ventricle from patients with dilated cardiomyopathy and ischemic heart disease . This suggests that disease states and other environmental factors can influence the action, efficacy, and stability of Neuromedin U-25 (human).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Neuromedin U-25 (human) involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Gln(Trt)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ile-OH", "Fmoc-Leu-OH", "Fmoc-Met-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "Rink amide resin" ], "Reaction": [ "The first amino acid, Fmoc-Val-OH, is coupled to the Rink amide resin using HBTU/HOBt/DIPEA as coupling agents.", "The remaining amino acids are coupled in a stepwise manner using the same coupling agents.", "After each coupling step, the Fmoc protecting group is removed using 20% piperidine in DMF.", "The Cys residue is deprotected using 1% TFA in DCM.", "The peptide is cleaved from the resin using a mixture of TFA/H2O/TIPS (95:2.5:2.5) for 2-3 hours.", "The crude peptide is precipitated with cold diethyl ether and purified by reverse-phase HPLC.", "The purified peptide is characterized by analytical HPLC and mass spectrometry." ] } | |
CAS-Nummer |
312306-89-1 |
Molekularformel |
C141H203N41O38 |
Molekulargewicht |
3080.424 |
InChI |
InChI=1S/C141H203N41O38/c1-74(2)61-94(125(208)173-98(65-80-33-17-9-18-34-80)128(211)169-92(40-24-58-158-141(153)154)136(219)181-59-25-41-104(181)133(216)168-86(38-22-56-156-139(149)150)118(201)170-93(114(146)197)68-108(145)189)171-129(212)99(66-81-35-19-10-20-36-81)174-126(209)95(67-82-43-45-83(186)46-44-82)161-109(190)70-159-117(200)85(37-21-55-155-138(147)148)163-132(215)102(72-184)178-121(204)88(47-51-106(143)187)167-131(214)101(71-183)177-115(198)76(5)160-124(207)96(63-78-29-13-7-14-30-78)175-134(217)105-42-26-60-182(105)137(220)103(73-185)179-122(205)89(48-52-107(144)188)165-127(210)97(64-79-31-15-8-16-32-79)172-120(203)91(50-54-111(193)194)164-119(202)90(49-53-110(191)192)166-130(213)100(69-112(195)196)176-135(218)113(75(3)4)180-123(206)87(39-23-57-157-140(151)152)162-116(199)84(142)62-77-27-11-6-12-28-77/h6-20,27-36,43-46,74-76,84-105,113,183-186H,21-26,37-42,47-73,142H2,1-5H3,(H2,143,187)(H2,144,188)(H2,145,189)(H2,146,197)(H,159,200)(H,160,207)(H,161,190)(H,162,199)(H,163,215)(H,164,202)(H,165,210)(H,166,213)(H,167,214)(H,168,216)(H,169,211)(H,170,201)(H,171,212)(H,172,203)(H,173,208)(H,174,209)(H,175,217)(H,176,218)(H,177,198)(H,178,204)(H,179,205)(H,180,206)(H,191,192)(H,193,194)(H,195,196)(H4,147,148,155)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t76-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,113-/m0/s1 |
InChI-Schlüssel |
VXJPSOQJNUZHDN-YJFQKBDPSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=CC=C8)N |
Synonyme |
NMU-25 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




